![molecular formula C24H25N7O3 B2966086 (2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone CAS No. 920178-41-2](/img/structure/B2966086.png)
(2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2,4-dimethoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a pyrimidine ring, a piperazine ring, and a phenyl ring . These types of compounds are often found in pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as the one in this compound, has been the subject of many research studies . These scaffolds are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, the pyrimidine ring, and the piperazine ring are all heterocyclic structures, meaning they contain atoms of at least two different elements . The presence of these rings can significantly influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of its various functional groups and rings. For example, the 1,2,4-triazole ring is known to participate in a variety of reactions . Additionally, the compound’s reactivity could be influenced by the presence of the methoxy groups and the p-tolyl group .Applications De Recherche Scientifique
Antimicrobial Applications
Several derivatives of the compound have demonstrated significant antimicrobial properties. The synthesis of novel triazole derivatives, for instance, has been linked to potent or moderate activities against various microorganisms. This includes efforts to develop compounds with enhanced efficacy against bacteria and fungi, underscoring the potential of such derivatives in combating microbial resistance (Bektaş et al., 2007; El-Agrody et al., 2001).
Anticancer and Anti-inflammatory Applications
The compound's derivatives have been evaluated for their anticancer and anti-inflammatory activities. Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from the compound showed promising results as COX-1/COX-2 inhibitors, with significant analgesic and anti-inflammatory effects. This suggests their potential use in the treatment of inflammatory diseases and cancer (Abu‐Hashem et al., 2020).
Antioxidant Properties
The exploration of the compound's derivatives also extends to assessing their antioxidant capabilities. Derivatives have been synthesized and tested for their ability to scavenge free radicals, demonstrating effective antioxidant power. Such properties are crucial for developing therapeutic agents aimed at mitigating oxidative stress-related diseases (Balaydın et al., 2010).
Positive Inotropic Evaluation
Additionally, derivatives of the compound have been synthesized and evaluated for their positive inotropic activity, which is crucial in the development of treatments for heart failure. Some derivatives showed favorable activities compared to standard drugs, suggesting their potential in cardiovascular therapy (Ma et al., 2014).
Mécanisme D'action
Target of Action
The primary targets of this compound are the enzymes phosphodiesterase 3 and phosphodiesterase 4 . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells .
Mode of Action
This compound acts as a selective dual inhibitor of phosphodiesterase 3 and phosphodiesterase 4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels . This results in the activation of downstream signaling pathways that mediate various cellular responses .
Biochemical Pathways
The increased levels of cyclic nucleotides activate protein kinase A, which then phosphorylates various target proteins, leading to changes in their activity . This can result in a wide range of effects, including changes in gene expression, cell proliferation, and apoptosis .
Result of Action
The inhibition of phosphodiesterase 3 and phosphodiesterase 4 by this compound leads to bronchodilation and non-steroidal anti-inflammatory effects . This makes it a promising candidate for the treatment of conditions such as chronic obstructive pulmonary disease (COPD) .
Orientations Futures
The future research directions for this compound could include further exploration of its synthesis methods, investigation of its physical and chemical properties, and evaluation of its potential applications in pharmaceuticals and other fields . This could lead to the discovery of new drug candidates and the development of more efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds .
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3/c1-16-4-6-17(7-5-16)31-23-21(27-28-31)22(25-15-26-23)29-10-12-30(13-11-29)24(32)19-9-8-18(33-2)14-20(19)34-3/h4-9,14-15H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXIIAQKIEHBANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=C(C=C(C=C5)OC)OC)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
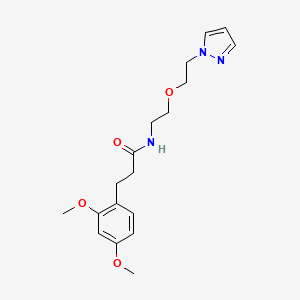
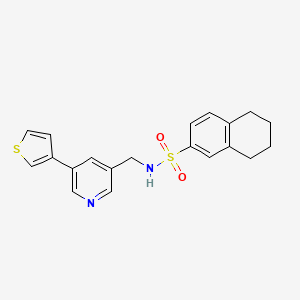
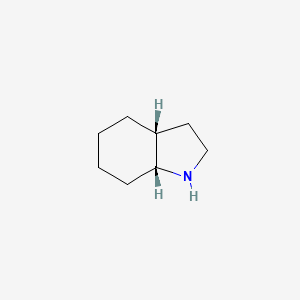
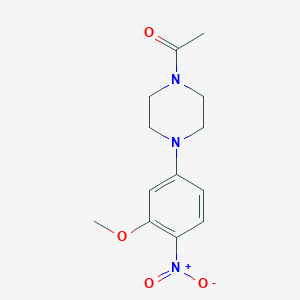
![N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(dimethylamino)ethyl]ethanediamide](/img/structure/B2966012.png)
![Ethyl 4-(2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2966013.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2966014.png)

![2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione](/img/structure/B2966017.png)
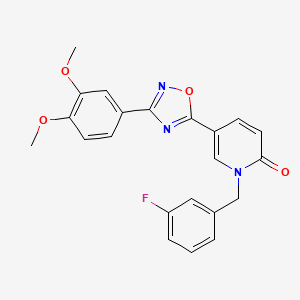
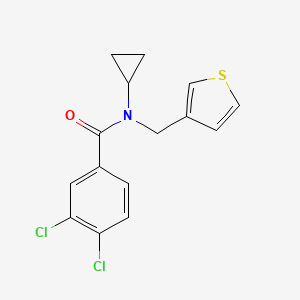
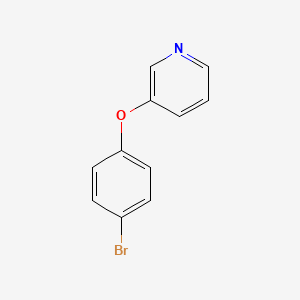
![methyl 6-acetyl-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2966024.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxyethyl)acetamide](/img/structure/B2966025.png)
